Proquinolate

Description

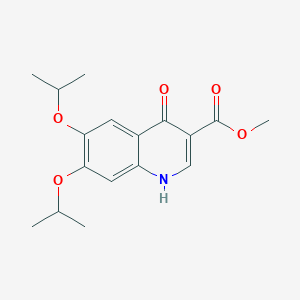

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-oxo-6,7-di(propan-2-yloxy)-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c1-9(2)22-14-6-11-13(7-15(14)23-10(3)4)18-8-12(16(11)19)17(20)21-5/h6-10H,1-5H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIUFPQOEIKNCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)OC)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168758 | |

| Record name | Proquinolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1698-95-9 | |

| Record name | Proquinolate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001698959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROQUINOLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Proquinolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROQUINOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M91328O79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Derivations of Proquinolate

Elucidation of Convergent Synthetic Routes for Proquinolate

Strategies for Carbon-Carbocyclic Ring Construction

The synthesis of the core quinolone structure, a key feature of this compound, involves the construction of a carbocyclic ring fused to a pyridine (B92270) ring. Various synthetic strategies have been developed to achieve this. One common approach involves the intramolecular cyclization of a suitably substituted aniline (B41778) derivative. For instance, a palladium-catalyzed carbonylative Sonogashira/cyclization sequence can be used to prepare functionalized 4-quinolones from 2-iodoanilines and alkynes. researchgate.net Another method involves the sequential palladium-catalyzed amidation of 2'-bromoacetophenones followed by a base-promoted intramolecular cyclization to yield 2-substituted 4-quinolones. researchgate.net These methods provide versatile routes to the fundamental quinolone skeleton, which can then be further elaborated to produce this compound.

The construction of complex ring structures is often a critical consideration in synthetic planning. nih.gov Strategies that build these rings late in the synthesis can often start from simpler, more readily available materials. nih.gov

Optimization of Reaction Conditions and Yield in Academic Synthesis

The efficiency of any synthetic route is critically dependent on the optimization of reaction conditions to maximize yield and purity. prismbiolab.com Key parameters that are often manipulated include temperature, pressure, concentration of reactants, and the choice of solvent. For instance, increasing the temperature generally accelerates reaction rates, while for reactions involving gaseous reactants, increasing the pressure can enhance the concentration and thus the reaction rate.

In academic research, various methodologies are employed to systematically optimize reaction conditions. These range from traditional one-factor-at-a-time (OFAT) approaches to more statistically robust methods like Design of Experiments (DoE). prismbiolab.com Machine learning algorithms are also increasingly being used to guide the optimization process, leveraging large datasets to predict optimal conditions. beilstein-journals.org For example, response surface methodology (RSM) can be used to model the interactive effects of multiple variables on the reaction yield. utm.my The goal is to identify a set of conditions that provides the desired product in high yield and purity, minimizing the formation of byproducts. prismbiolab.com

Table 1: Factors Influencing Reaction Optimization

| Factor | Description | Impact on Reaction |

|---|---|---|

| Temperature | A measure of the average kinetic energy of the reacting particles. | Generally, an increase in temperature leads to an increased reaction rate. Can also influence product selectivity in reactions with multiple possible outcomes. |

| Concentration | The amount of reactant present in a given volume. | Higher concentrations typically lead to more frequent collisions between reactant molecules, increasing the reaction rate. |

| Pressure | The force exerted per unit area, particularly relevant for gaseous reactants. | Increasing pressure for gas-phase reactions increases reactant concentration, thereby accelerating the reaction. |

| Solvent | The medium in which the reaction takes place. | The choice of solvent can significantly affect reaction rates and selectivity by influencing the solubility of reactants and stabilizing transition states. |

| Catalyst | A substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change. | Catalysts provide an alternative reaction pathway with a lower activation energy. |

Stereoselective Synthesis and Chiral Control in this compound Research

While this compound itself is not chiral, the principles of stereoselective synthesis are crucial in the broader context of quinolone chemistry, as many biologically active analogues possess stereocenters. Chirality, or the "handedness" of a molecule, can have a profound impact on its biological activity. nih.govmdpi.com

Approaches to Chirality Introduction and Maintenance

Introducing and maintaining a specific stereochemistry throughout a synthetic sequence is a key challenge in organic synthesis. unige.ch Several strategies are employed to achieve this. The "chiral pool" approach utilizes naturally occurring chiral molecules, such as amino acids or sugars, as starting materials. ethz.ch Another method involves the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are subsequently removed. ethz.ch

The absolute configuration of a chiral molecule is often determined using techniques such as X-ray crystallography or by comparing its spectroscopic data (e.g., circular dichroism) with that of a known standard. nih.govkanazawa-u.ac.jp

Diastereoselective and Enantioselective Methodologies

Diastereoselective and enantioselective reactions are powerful tools for creating specific stereoisomers. Diastereoselective reactions produce an excess of one diastereomer over others, while enantioselective reactions produce an excess of one enantiomer over its mirror image.

A variety of stereoselective reactions have been developed, including reductions, alkylations, and cycloadditions. anu.edu.au For example, the stereoselective synthesis of quaternary proline analogues, which are structurally related to components of some quinolone derivatives, has been achieved through methods like the ester-enolate Claisen rearrangement, which allows for the transfer of chirality to a newly formed carbon center. nih.gov Catalytic asymmetric methods, which use a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product, are particularly sought after for their efficiency. beilstein-journals.orgethz.ch

Synthesis of this compound Analogues and Chemically Related Entities for Academic Investigation

The synthesis of analogues of a lead compound like this compound is a common practice in medicinal chemistry and academic research to explore structure-activity relationships. researchgate.net By systematically modifying different parts of the this compound molecule, researchers can investigate how these changes affect its chemical and physical properties.

The synthesis of quinolone analogues often follows similar synthetic routes to the parent compound, but with variations in the starting materials. beilstein-journals.org For example, a multistep synthesis of desfluoroenoxacin analogues, which are related to quinolone antibiotics, has been developed for undergraduate laboratory experiments, showcasing fundamental organic transformations such as conjugate additions and nucleophilic aromatic substitutions. researchgate.net The development of new synthetic methods, such as palladium-catalyzed carbonylative cyclizations, has expanded the range of accessible quinolone analogues. researchgate.net

Table 2: Common Transformations in the Synthesis of Quinolone Analogues

| Reaction Type | Description |

|---|---|

| 1,4-Conjugate Addition-Elimination | A reaction where a nucleophile adds to a β-carbon of an α,β-unsaturated carbonyl compound, followed by the elimination of a leaving group. researchgate.net |

| Heterocycle Synthesis | The formation of the core quinolone ring system, often through cyclization reactions. researchgate.net |

| Nucleophilic Aromatic Substitution | The replacement of a substituent on an aromatic ring by a nucleophile. researchgate.net |

| Ester Hydrolysis | The cleavage of an ester to form a carboxylic acid and an alcohol. researchgate.net |

| Palladium-Catalyzed Cross-Coupling | Reactions such as the Suzuki or Sonogashira coupling, used to form carbon-carbon bonds. researchgate.net |

Design Principles for Structural Modifications

The modification of a lead compound like this compound is guided by established principles in medicinal chemistry aimed at optimizing its properties. The core idea is to systematically alter the molecular structure to enhance desired characteristics while minimizing undesired ones. This process often involves understanding the structure-activity relationship (SAR), which links specific structural features of the molecule to its biological activity researchgate.netmdpi.com.

Key design principles applicable to the modification of this compound and its analogs include:

Pharmacophore Hybridization and Substitution: A common strategy involves combining the quinoxaline (B1680401) scaffold with other known bioactive heterocyclic rings, such as triazoles or imidazoles, to create hybrid molecules. rsc.orgnih.govacs.org The rationale is that the resulting hybrid may exhibit synergistic or novel activities. Another approach is substituent variation, where different chemical groups are introduced at various positions on the quinoxaline ring to fine-tune its electronic and steric properties. mdpi.comrsc.org For instance, adding electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, alkyl groups) can significantly alter the molecule's interaction with its biological target. mdpi.commdpi.com

Bioisosteric Replacement: This principle involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's profile. For example, a carboxylic acid group might be replaced with a tetrazole, or a phenyl ring could be swapped for a thiophene (B33073) ring. This can influence factors such as metabolic stability and target-binding affinity.

Conformational Constraint and Chain Extension: Modifying the flexibility of the molecule by introducing rings or rigid linkers can lock it into a more active conformation, potentially increasing its potency. Conversely, strategies like chain extension can be used to probe the optimal distance between key pharmacophoric features for target interaction. nih.govacs.org

Improving Physicochemical Properties: Modifications are often aimed at improving properties like solubility. For quinoxaline-dione derivatives, for example, poor aqueous solubility can be a significant challenge, and strategies are developed specifically to address this by introducing polar functional groups. acs.org

Exploration of Novel Quinoxaline Scaffolds

The quinoxaline ring system, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is a versatile and privileged scaffold in medicinal chemistry due to its wide range of biological activities. rsc.orgmdpi.comsapub.orgeurekaselect.com Researchers continuously explore novel scaffolds based on this core structure to discover compounds with improved properties.

Recent explorations in this area include:

Fused-Ring Systems: A prominent strategy involves fusing the quinoxaline moiety with other heterocyclic systems to create more complex polycyclic structures. Examples include indolo[2,3-b]quinoxalines, pyrrolo[1,2-a]quinoxalines, and pyridazino[4,5-b]quinoxalines. rsc.org The synthesis of hexahydro-6H-indolo[2,3-b]quinoxaline, for instance, is achieved through the condensation of isatin (B1672199) with 1,2-diaminocyclohexane. derpharmachemica.com These novel fused scaffolds can present unique three-dimensional shapes for interacting with biological targets.

Hybrid Scaffolds: Rather than fusion, different heterocyclic moieties can be linked to the quinoxaline core. For example, quinoxaline-oxadiazole hybrids have been designed and synthesized to combine the properties of both ring systems. nih.gov Similarly, linking quinoxaline to imidazole (B134444) or triazole moieties has been investigated. acs.orgmdpi.com

Quinoxaline 1,4-Dioxides: The N-oxidation of the quinoxaline ring to form quinoxaline 1,4-dioxides creates a distinct class of compounds with its own unique biological activity profile. mdpi.com Structure-activity relationship studies on these dioxides have shown that substituents at positions 2, 3, 6, and 7 are crucial for their activity. mdpi.com

Donor-Acceptor Polymers: In materials science, quinoxaline derivatives are used as electron-acceptor units in conjugated polymers for applications like organic solar cells. rsc.orgresearchgate.net The electronic properties of these materials can be finely tuned by modifying the substituents on the quinoxaline scaffold. rsc.org

Development of Diverse Derivatization Strategies

Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, with different properties. This is a fundamental tool for both synthesizing new analogs and for analytical purposes.

Key derivatization strategies relevant to quinoxaline chemistry include:

Functional Group Transformation: Standard organic reactions are used to transform existing functional groups on a quinoxaline core. For example, a carboxylic acid group on a quinoxaline ring can be converted to an amide via coupling reactions with various amines using reagents like PyBOP or TBTU. nih.gov An ester can be saponified to a carboxylic acid, which can then be converted to an acid hydrazide by reacting with hydrazine (B178648) hydrate. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, are powerful methods for creating carbon-carbon bonds. This has been used to couple terminal alkynes with halogenated quinoxalines, providing a route to a wide range of alkyne-substituted quinoxaline derivatives. researchgate.net

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition, a "click" reaction, is another efficient method for linking moieties. This has been used to create quinoxaline-triazole hybrids by reacting an alkyne-functionalized quinoxaline with an azide-bearing molecule. nih.govacs.org

Derivatization for Analysis: Chemical derivatization is often necessary to improve the analytical properties of molecules for techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Quinoxaline derivatization itself is a common method for quantifying sialic acids, where the sialic acid is reacted with a diamine like 4,5-dimethylbenzene-1,2-diamine (B154071) (DMBA) to form a highly fluorescent and UV-absorbent quinoxaline derivative, enabling sensitive detection. rsc.org This highlights how the same core reaction used to synthesize the quinoxaline scaffold—condensation of a 1,2-diamine with a 1,2-dicarbonyl compound—is also a key derivatization strategy in analytical chemistry.

Precursor Chemistry and Intermediate Compound Characterization in this compound Synthesis

A precursor in chemistry is a compound that participates in a chemical reaction to produce another compound. researchgate.netnih.govnih.gov The synthesis of this compound, a substituted quinoline (B57606), relies on a well-defined sequence starting from simple, commercially available precursors. research-solution.com

The general synthetic pathway for this compound and related "quinate" coccidiostats involves several key steps and intermediate compounds: research-solution.comtheswissbay.ch

Alkylation of Catechol: The synthesis begins with Catechol as a primary precursor. Catechol is alkylated using an appropriate alkyl halide. For this compound, this is isopropyl bromide , which reacts to form the ether intermediate, 2-isopropoxyphenol (Intermediate 18 in some literature). research-solution.com

Nitration: The resulting ether is nitrated, typically using a mixture of nitric and sulfuric acid. This step introduces a nitro group onto the aromatic ring, yielding 4-nitro-2-isopropoxyphenol (Intermediate 19 ). research-solution.com The position of nitration is directed by the existing functional groups on the ring.

Reduction of Nitro Group: The nitro group of intermediate 19 is then reduced to an amine. This is commonly achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or with other reducing agents. The product of this step is the aniline derivative, 4-amino-2-isopropoxyphenol (Intermediate 20 ). research-solution.com

Condensation and Cyclization: The key quinoline ring system is formed in the final steps. The aniline intermediate (20 ) is condensed with a malonate derivative, specifically dimethyl ethoxymethylenemalonate (Intermediate 21 ). This reaction proceeds through a conjugate addition-elimination sequence to form an anil intermediate (22 ). research-solution.com

Thermal Cyclization: The final step involves heating the anil intermediate (22 ) at high temperatures, often in a high-boiling point solvent like Dowtherm®. This induces a thermal cyclization reaction that forms the quinoline ring, yielding the final product, This compound (23 ). research-solution.com

Characterization of Intermediates: Throughout the synthesis, each intermediate compound must be isolated and its structure confirmed. This is achieved using a combination of standard analytical techniques: epo.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule, confirming the addition or transformation of functional groups at each step.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), nitro (-NO₂), amine (-NH₂), and carbonyl (C=O) groups, which appear and disappear throughout the synthetic sequence.

Mass Spectrometry (MS): MS provides the molecular weight of the intermediates, confirming their elemental composition.

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of reactions and to assess the purity of the isolated intermediates.

This systematic approach ensures that each step of the synthesis has proceeded as expected before moving to the next, ultimately leading to the desired this compound structure. epo.org

Molecular and Cellular Mechanisms of Action Research for Proquinolate

Methodological Approaches for Investigating Proquinolate's Mechanism of Action

Investigations into a compound's mechanism of action are fundamental to understanding its efficacy and potential for resistance development. Modern research employs a variety of sophisticated techniques to elucidate these mechanisms.

Identifying the specific protein or proteins that a small molecule like this compound interacts with is the first step in detailing its mechanism of action. Target validation then confirms that engaging this target leads to the desired biological effect.

Proteome-wide thermal shift assays (TSA), including the Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP), are powerful methods for identifying the direct protein targets of a compound in a complex biological sample. These techniques rely on the principle that a protein's thermal stability changes upon ligand binding. By heating cell lysates or intact cells treated with a compound and analyzing the remaining soluble proteins via mass spectrometry, researchers can identify proteins that are stabilized or destabilized by the compound, indicating a direct binding interaction.

Research Findings: Currently, there are no publicly available studies that have employed proteome-wide thermal shift assays to identify the specific protein targets of this compound.

Table 1: Hypothetical Data from a Proteome-Wide Thermal Shift Assay for this compound This table is for illustrative purposes only, as no actual data has been found.

| Protein ID | Gene Name | Thermal Shift (ΔTm) with this compound (°C) | p-value | Putative Function |

|---|---|---|---|---|

| P12345 | FUNG_01 | +3.5 | <0.001 | Enzyme in a key metabolic pathway |

| Q67890 | FUNG_02 | +2.8 | <0.005 | Structural protein in cell division |

| R54321 | FUNG_03 | -1.5 | <0.01 | Regulatory protein in stress response |

Mass spectrometry-based chemical proteomics is another key strategy for target identification. This can involve affinity-based methods, where a modified version of the compound is used as a "bait" to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry. Label-free quantitative proteomics can also compare the proteome of cells treated with the compound to untreated cells to identify changes in protein abundance or post-translational modifications that can point to the affected pathways.

Research Findings: No specific studies utilizing mass spectrometry-based chemical proteomics to deconvolute the targets of this compound have been identified in the public domain.

Target Identification and Validation Strategies

Proteome-Wide Thermal Shift Assays in Target Engagement

In Vitro Cellular Mechanistic Investigations

Following target identification, in vitro cellular studies are crucial to understand the downstream consequences of the compound-target interaction on cellular pathways and functions.

Cellular pathway perturbation analysis examines how the treatment of cells with a compound affects various signaling and metabolic pathways. This can be achieved through transcriptomics (measuring changes in gene expression), proteomics (measuring changes in protein levels), and phosphoproteomics (measuring changes in protein phosphorylation, a key indicator of signaling pathway activity). Techniques like Signaling Pathway Impact Analysis (SPIA) can integrate these datasets with known pathway topologies to identify the most significantly perturbed pathways.

Research Findings: There is a lack of published research detailing the specific cellular pathways in fungi that are perturbed by this compound. While it is known to be a fungicide, the precise signaling or metabolic cascades that are disrupted, leading to fungal cell death, have not been publicly elucidated.

Table 2: Illustrative Cellular Pathway Perturbation Analysis for this compound This table is for illustrative purposes only, as no actual data has been found.

| Pathway Name | Pathway ID | Perturbation Score | p-value | Direction of Effect |

|---|---|---|---|---|

| Ergosterol Biosynthesis | FPA:00123 | 0.85 | <0.001 | Inhibition |

| Cell Cycle Control | FPA:00456 | 0.72 | <0.005 | Arrest |

| Mitochondrial Respiration | FPA:00789 | 0.65 | <0.01 | Disruption |

Subcellular Localization Studies Related to Mechanism

Research into the specific subcellular localization of the anticoccidial drug this compound is intrinsically linked to understanding its molecular mechanism of action. While direct imaging studies pinpointing the precise location of this compound within the parasite cell are not extensively documented in publicly available research, a significant body of evidence derived from studies on closely related quinolone coccidiostats provides a strong and consistent indication of its primary site of action. These investigations strongly suggest that the mitochondrion of the Eimeria parasite is the principal subcellular organelle targeted by this class of compounds.

The primary mechanism of action for quinolone coccidiostats is the disruption of the parasite's respiratory chain, a critical process for energy production that occurs within the mitochondria. This targeted inhibition of mitochondrial function ultimately leads to the parasite's death.

A pivotal study conducted on Eimeria tenella provided foundational insights into the subcellular target of quinolone coccidiostats. In this research, mitochondria were isolated from the oocysts of the parasite to examine the direct effects of these drugs on mitochondrial respiration. The findings demonstrated that quinolone compounds are potent inhibitors of the mitochondrial electron transport chain.

Further supporting the mitochondrion as the subcellular site of action, studies on quinolone-resistant strains of Eimeria tenella have shown a significantly lower susceptibility of their isolated mitochondria to the inhibitory effects of these drugs. This genetic evidence strongly correlates the drug's efficacy with its interaction within this specific organelle.

Table 1: Investigated Quinolone Coccidiostats and their Effect on Eimeria tenella Mitochondrial Respiration

| Compound | Class | Effect on Mitochondrial Respiration |

| Buquinolate (B1668063) | Quinolone | Potent inhibitor of succinate (B1194679) and malate (B86768) plus pyruvate (B1213749) supported respiration |

| Amquinate | Quinolone | Potent inhibitor of succinate and malate plus pyruvate supported respiration |

| Methyl Benzoquate | Quinolone | Potent inhibitor of succinate and malate plus pyruvate supported respiration |

| Decoquinate (B1670147) | Quinolone | Potent inhibitor of succinate and malate plus pyruvate supported respiration |

| Data derived from studies on isolated Eimeria tenella mitochondria. nih.gov |

Table 2: Summary of Research Findings on the Subcellular Mechanism of Quinolone Coccidiostats

| Research Focus | Key Finding | Implication for Subcellular Localization |

| Effect on Eimeria tenella Mitochondria | Quinolones inhibit electron transport, likely near cytochrome b. nih.gov | The mitochondrion is the primary subcellular target. |

| Comparative Mitochondrial Studies | No inhibitory effect observed on chicken liver mitochondria. nih.gov | The drug action is selective to the parasite's mitochondria. |

| Studies on Resistant Strains | Mitochondria from quinolone-resistant Eimeria are less susceptible to inhibition. nih.gov | Confirms the mitochondrion as the key site of drug action. |

| This table summarizes key findings that point to the mitochondrion as the subcellular site of action for quinolone coccidiostats. |

In Vivo Metabolism and Pharmacokinetic Research in Animal Models for Proquinolate

Methodologies for Investigating Proquinolate Metabolism in Animal Systems

Standard methodologies are employed to study the metabolism of chemical compounds. These typically involve the use of radiolabeled compounds to trace the parent substance and its breakdown products.

Identification and Characterization of this compound Metabolites in Biological Matrices

The identification of metabolites is a critical step in understanding the biotransformation of a compound. This process involves the collection of biological samples, such as urine, feces, and blood, from test animals. europa.eumdpi.com Advanced analytical techniques, including chromatography coupled with mass spectrometry (LC-MS/MS), are then used to separate, detect, and structurally elucidate the metabolites. nih.govnih.gov For this compound, no studies detailing the identification or characterization of its metabolites in any biological matrix have been found.

Metabolic Pathway Elucidation in Diverse Animal Species

Once metabolites are identified, their formation can be mapped to specific metabolic pathways, such as oxidation, reduction, hydrolysis (Phase I reactions), and conjugation (Phase II reactions). merckvetmanual.comveteriankey.com These studies are often conducted in various animal species, like rats and dogs, to understand inter-species differences. scbt.com There is no available information describing the metabolic pathways of this compound in any animal species.

Comparative Metabolism Studies Across Animal Models

Comparing the metabolic profiles of a compound across different animal species, including food-producing animals and laboratory animals, is essential for safety assessments. nih.govnih.gov These studies help determine if the metabolites formed in laboratory animals used for toxicity testing are the same as those to which humans might be exposed through the consumption of animal products. meatscience.org No comparative metabolism studies for this compound are documented in the available literature.

In Vivo Pharmacokinetic Research Methodologies (Excluding Dosage/Administration)

Pharmacokinetic studies quantify the movement of a substance into, through, and out of the body over time. vin.com These studies are fundamental to determining the exposure of the body to the compound.

Absorption and Distribution Studies in Animal Models

Absorption studies determine the rate and extent to which a substance enters the bloodstream from the site of administration. veteriankey.com Distribution studies describe how a substance spreads throughout the various tissues and organs of the body. europa.eumerckvetmanual.com Typically, these studies involve analyzing the concentration of the compound in blood and various tissues at different time points after administration. Specific data on the absorption and distribution of this compound in animal models are not publicly available.

Elimination Kinetics and Routes in Research Animal Systems

Elimination studies focus on how a compound and its metabolites are removed from the body, primarily through urine and feces. europa.eunih.gov The kinetics of elimination, such as the elimination half-life, describe the rate at which the compound is cleared from the body. vin.com This information is vital for understanding the persistence of a substance in the body. mdpi.com No research detailing the elimination kinetics or excretion routes of this compound in any animal model could be located.

Animal Models for Studying this compound's Mechanistic Effects

The use of animal models is fundamental for investigating the mechanisms of action of pharmaceutical compounds. google.commsdvetmanual.com For a substance like this compound, which is identified as a growth promoter, specific animal models, typically involving the target species such as broiler chickens, would be essential. who.intnih.gov These models allow researchers to study physiological and metabolic changes under controlled conditions. google.com

The establishment of a relevant animal model for studying a growth promoter like this compound would likely involve using commercial broiler chicken strains. These animals would be housed under controlled conditions to minimize variability. nih.gov The characterization of such a model requires a baseline understanding of the animals' normal growth rates, feed conversion efficiency, and metabolic parameters. poultryhub.orgscienceopen.com

To study the effects of this compound, researchers would introduce the compound into the feed and monitor various endpoints. These could include changes in body weight gain, feed intake, and the health of the gastrointestinal tract, as coccidiostats often exert their effects by modulating gut health. nih.govew-nutrition.com Characterization would also involve detailed analysis of tissues and excreta to understand how the compound is processed by the animal. nih.gov However, specific published studies detailing the establishment and characterization of animal models expressly for this compound research were not found.

Research paradigms for investigating growth promotion mechanisms often focus on how a compound affects nutrient absorption, metabolism, and gut microbiota. nih.govnih.gov For this compound, a potential research paradigm would involve feeding the compound to broiler chickens and comparing their metabolic profiles to a control group.

Key research questions would address how this compound influences energy and protein metabolism. poultryhub.orgscienceopen.com This could involve measuring the activity of digestive enzymes, analyzing the composition of gut bacteria, and assessing the expression of genes related to growth and metabolic pathways. nih.govnih.gov While these are standard research paradigms for growth promoters, specific studies applying these methodologies to elucidate the mechanisms of this compound are not available in the reviewed literature.

Due to the lack of specific data, a data table for this compound cannot be generated. For context, a general table outlining pharmacokinetic parameters often studied in poultry is provided below.

Table 1: Typical Pharmacokinetic Parameters Investigated in Poultry Studies

| Parameter | Symbol | Description |

| Area Under the Curve | AUC | Represents the total drug exposure over time. |

| Maximum Concentration | Cmax | The highest concentration of the drug observed in the plasma. |

| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. |

| Elimination Half-life | t½ | The time required for the drug concentration to decrease by half. |

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Clearance | CL | The rate at which the drug is removed from the body. |

| Bioavailability | F | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

Advanced Analytical Methodologies for Proquinolate in Biological Matrices

Chromatographic Techniques for Quantitative Analysis in Research

Chromatography is a powerful separation technique that forms the basis of most quantitative bioanalytical methods. nih.gov It allows for the physical separation of a target analyte from other components within a complex mixture, such as plasma, urine, or tissue homogenates. nih.govnih.gov The choice of chromatographic method and detection modality is dictated by the physicochemical properties of the analyte and the required sensitivity of the assay.

Liquid chromatography is highly versatile for the analysis of a wide range of pharmaceutical compounds, including those with limited volatility. seejph.com When coupled with ultraviolet-visible (UV-Vis) spectroscopy, it represents a common and accessible analytical approach. The UV-Vis detector measures the absorbance of light by the analyte at a specific wavelength as it elutes from the chromatographic column. For proquinolate, which contains a quinoline (B57606) core, a chromophore that absorbs in the UV region, this detection method is theoretically applicable. The specificity of a UV-based method can be enhanced by selecting a wavelength where the analyte has maximum absorption and potential interferents have minimal absorption. researchgate.net However, the main challenge in biological matrices is the potential for co-eluting endogenous substances to interfere with the analyte signal, which may necessitate extensive sample clean-up procedures. nih.gov

Fluorescence detection offers a higher degree of sensitivity and selectivity compared to UV-Vis absorption. This technique is only applicable if the analyte is naturally fluorescent or can be chemically modified (derivatized) to produce a fluorescent product. The detector excites the analyte at a specific wavelength and measures the emitted light at a longer wavelength. This process is inherently more selective than UV detection because fewer compounds exhibit native fluorescence. nih.gov Fluorescence-based assays can provide a wider dynamic range and lower protein-to-protein variability than some other methods. nih.gov If this compound or a metabolite possesses fluorescent properties, LC-fluorescence could provide a highly sensitive method for its quantification in biological samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of pharmaceutical compounds in biological fluids. seejph.comjapsonline.com It utilizes high pressure to pass a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material, achieving efficient separation of components. seejph.com For compounds like this compound, a reversed-phase HPLC method using a C18 column is a common starting point for method development. seejph.com The primary challenge in analyzing biological samples is overcoming matrix effects, where endogenous components like proteins and lipids can interfere with the analysis. japsonline.com This often requires significant sample preparation, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), to ensure method selectivity and robustness. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically less than 2 µm). mdpi.com This innovation leads to dramatic improvements in resolution, sensitivity, and, most notably, speed of analysis. mdpi.com A UPLC method can reduce analysis times by up to 90% compared to a conventional HPLC method, significantly increasing sample throughput. mdpi.comlcms.cz The enhanced resolution and sharper peaks provided by UPLC are particularly advantageous for resolving the target analyte from interfering peaks in complex biological matrices. rasayanjournal.co.in While the fundamental principles of separation are the same as HPLC, UPLC systems must operate at much higher pressures to accommodate the smaller particle sizes. mdpi.com The development of a UPLC method for this compound would involve optimizing parameters such as the mobile phase composition, column temperature, and gradient elution to achieve the desired separation from matrix components. japsonline.com

Table 1: Comparison of HPLC and UPLC Techniques

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Particle Size | 3 - 5 µm | < 2 µm |

| Operating Pressure | Lower (e.g., 400 bar) | Higher (up to 1000 bar) mdpi.com |

| Analysis Time | Longer | Shorter (up to 90% reduction) mdpi.com |

| Resolution | Good | Excellent, sharper peaks |

| Sensitivity | Good | Higher mdpi.com |

| Solvent Consumption | Higher | Lower lcms.cz |

| Throughput | Lower | Higher lcms.cz |

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. phenomenex.com Direct analysis of a compound like this compound by GC is generally not feasible due to its low volatility and polar functional groups. phenomenex.comsigmaaldrich.com To make such non-volatile compounds suitable for GC analysis, a chemical modification process known as derivatization is required. sigmaaldrich.comgcms.cz Derivatization converts polar functional groups (like those containing active hydrogens) into less polar, more volatile derivatives. phenomenex.com

A common derivatization technique is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, resulting in a derivative that is more volatile and thermally stable. phenomenex.comsigmaaldrich.com While no specific methods for this compound were found, a study on the related quinolone compound, decoquinate (B1670147), utilized derivatization with acetic anhydride (B1165640) and pyridine (B92270) to form an acetylated derivative suitable for GC-tandem mass spectrometry (GC-MS/MS) analysis in egg matrices. mdpi.com This approach highlights a viable strategy for this compound. The development of a GC-based method for this compound would require:

Selection of an appropriate derivatization reagent (e.g., a silylating or acylating agent) that reacts completely with the analyte. gcms.cz

Optimization of the reaction conditions, such as temperature and time, to ensure complete derivatization. sigmaaldrich.commdpi.com

Selection of a suitable GC column and temperature program to separate the derivatized analyte from other components.

This process transforms the analyte into a form amenable to GC, allowing for its quantification, typically with a highly sensitive detector like a mass spectrometer. mdpi.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications

Mass Spectrometry (MS) Based Quantitation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a chromatographic separation method, it provides exceptional sensitivity and selectivity, making it the gold standard for quantitative bioanalysis. rsc.org

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the powerful separation capabilities of LC with the sensitive and selective detection of MS. jyoungpharm.org For quantitative studies, tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its superior specificity and low limits of detection. mdpi.comrsc.org This method has been widely adopted for the quantification of small-molecule drugs and their metabolites in various biological matrices such as plasma, tissue, and cerebrospinal fluid. rsc.orgnih.govnih.gov

In an LC-MS/MS system, the analyte is first separated by LC and then ionized. The resulting ion (the precursor or parent ion) is selected in the first mass analyzer, fragmented through collision with an inert gas, and the resulting fragment ions (product or daughter ions) are detected in a second mass analyzer. nih.gov This process, known as multiple reaction monitoring (MRM), is highly specific because it monitors a unique transition from a precursor ion to a product ion for the target analyte. mdpi.com This specificity minimizes interference from the complex biological matrix, allowing for accurate quantification even at very low concentrations. mdpi.complos.org The development of a robust LC-MS/MS method for this compound would involve optimizing the chromatographic conditions for separation and tuning the mass spectrometer to identify the most intense and stable precursor-product ion transition. mdpi.com

Table 2: Key Steps in LC-MS/MS Method Development for Biological Samples

| Step | Description | Key Considerations |

| 1. Sample Preparation | Extraction and purification of the analyte from the biological matrix (e.g., plasma, tissue). | Choice of method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to maximize recovery and minimize matrix effects. nih.govplos.org |

| 2. Chromatographic Separation | Separation of the analyte from endogenous components using HPLC or UPLC. | Column chemistry (e.g., C18), mobile phase composition, and gradient optimization to achieve good peak shape and resolution. nih.gov |

| 3. Mass Spectrometer Tuning | Optimization of MS parameters to maximize the signal of the analyte. | Selection of ionization mode (e.g., ESI positive/negative) and identification of the optimal precursor-product ion transition (MRM) for quantification. mdpi.com |

| 4. Method Validation | Assessment of the method's performance characteristics according to regulatory guidelines. | Evaluation of linearity, accuracy, precision, selectivity, sensitivity (LOD/LOQ), and stability. rasayanjournal.co.in |

Electrospray ionization (ESI) is a soft ionization technique that generates ions from molecules in solution, making it ideal for coupling LC with MS. colby.edu Time-of-Flight (TOF) mass analyzers separate ions based on the time it takes for them to travel a fixed distance; ions with a lower mass-to-charge ratio travel faster and arrive at the detector sooner. nih.gov

A key advantage of TOF mass spectrometry is its ability to provide high-resolution, accurate mass measurements. nih.gov This capability allows for the determination of an ion's elemental composition, which is a powerful tool for confirming the identity of a compound without requiring a reference standard for fragmentation patterns. In the context of analyzing this compound in a biological matrix, LC coupled with ESI-TOF MS could be used for both quantitative and qualitative purposes. While triple quadrupole instruments operating in MRM mode are often the standard for targeted quantification, high-resolution TOF instruments can perform quantification by extracting the ion chromatogram using a very narrow mass window around the accurate mass of the analyte. This can effectively reduce background noise and interference, providing a high degree of selectivity. The combination of UPLC with TOF-MS is particularly powerful, offering both high-throughput separation and high-resolution mass analysis.

Applications in Complex Biological Matrices (e.g., plasma, urine, tissues)

The quantitative determination of this compound in complex biological matrices such as plasma, urine, and tissues is crucial for pharmacokinetic and toxicokinetic studies. nih.govlabmanager.com These analyses help researchers understand the absorption, distribution, metabolism, and excretion of the compound. The development of reliable analytical methods for this compound in these matrices is essential for generating high-quality data to support drug development and regulatory submissions. nih.govau.dk

Plasma: Plasma is a commonly analyzed matrix for quantifying drug concentrations. hidenanalytical.com Analytical methods for this compound in plasma often involve techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). scirp.org These methods are chosen for their high sensitivity and selectivity, which are necessary to detect the low concentrations of the drug and its metabolites that may be present. scirp.orgwaters.com Sample preparation is a critical step to remove proteins and other interfering substances. gimitec.com

Urine: Urine analysis provides information about the excretion of this compound and its metabolites. medlineplus.govclevelandclinic.orgmayoclinic.org The concentration of this compound in urine can vary significantly, requiring analytical methods with a wide dynamic range. biotage.com The presence of high levels of salts and other endogenous compounds in urine can cause matrix effects, which must be addressed during method development and validation. biotage.com

Tissues: Analyzing this compound concentrations in tissues can provide insights into its distribution and accumulation in specific organs. google.comcenmed.com The development of analytical methods for tissues can be challenging due to the complexity of the matrix. cenmed.com Homogenization of the tissue is required, followed by extraction procedures to isolate the analyte from lipids, proteins, and other cellular components. These methods are vital for understanding the compound's behavior at the site of action or potential toxicity. google.com

Immunoassay-Based Methods for this compound Detection in Research

Immunoassays are analytical techniques that utilize the specific binding between an antibody and an antigen to detect and quantify substances. promega.comabyntek.com While not as commonly detailed for this compound as for other compounds, the principles of immunoassay can be applied for its detection in research settings. cenmed.comthermofisher.comscribd.com

ELISA is a widely used immunoassay format. abyntek.comquanterix.com In a competitive ELISA for this compound, a known amount of enzyme-labeled this compound would compete with the this compound in the sample for binding to a limited number of specific antibody-binding sites, often coated on a microplate. quanterix.comr-biopharm.com The amount of bound enzyme is inversely proportional to the concentration of this compound in the sample. quanterix.com This technique offers high throughput and sensitivity, making it suitable for screening large numbers of samples in research studies. abyntek.comr-biopharm.com

The following table outlines the general steps of a competitive ELISA for this compound:

| Step | Description |

| Coating | Wells of a microplate are coated with a specific antibody against this compound. |

| Competition | The sample containing this compound and a fixed amount of enzyme-labeled this compound are added to the wells. They compete for binding to the antibody. |

| Washing | Unbound reagents are washed away. |

| Substrate Addition | A substrate for the enzyme is added, which is converted into a colored product. |

| Detection | The intensity of the color is measured, which is inversely proportional to the amount of this compound in the sample. |

Radioimmunoassay (RIA): RIA is a highly sensitive and specific immunoassay technique that uses a radiolabeled antigen. abyntek.comwikipedia.org In a competitive RIA for this compound, a radiolabeled version of the compound would compete with the unlabeled this compound in the sample for binding to a specific antibody. wikipedia.orgibl-america.com After separation of the bound and free antigen, the radioactivity of either fraction is measured. wikipedia.org The concentration of this compound in the sample is determined by comparing the results to a standard curve. wikipedia.org Due to the use of radioactive materials, RIA requires specialized laboratories and safety precautions. wikipedia.org

Enzyme-Linked Immunosorbent Assay (ELISA) Principles and Applications

Bioanalytical Method Validation for Research Applications

Bioanalytical method validation is the process of demonstrating that a particular analytical method used for the quantitative measurement of an analyte in a given biological matrix is reliable and reproducible for its intended use. labmanager.comau.dk This is a critical step to ensure the integrity of the data generated in research studies. europa.eueuropa.eu

The fundamental parameters for validating a bioanalytical method are accuracy, precision, selectivity, and sensitivity. au.dklibretexts.org

Accuracy: This refers to the closeness of the measured value to the true value. labtestsonline.org.uk In bioanalytical method validation, it is typically assessed by analyzing samples with known concentrations and comparing the measured concentration to the nominal concentration. waters.com

Precision: This describes the degree of agreement among a series of measurements of the same sample. labtestsonline.org.uk It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). waters.com

Selectivity: This is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. europa.eu

Sensitivity: This is a measure of the method's ability to detect small amounts of the analyte. digilent.com It is often defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

The table below summarizes these key validation parameters:

| Parameter | Description |

| Accuracy | How close the measured value is to the actual value. labtestsonline.org.uk |

| Precision | The reproducibility of the measurements. labtestsonline.org.uk |

| Selectivity | The ability to measure the analyte without interference from other substances. europa.eu |

| Sensitivity | The lowest amount of the analyte that can be reliably detected and quantified. digilent.com |

Recovery: Recovery is the measure of the efficiency of an extraction procedure in isolating the analyte from the biological matrix. biotage.com It is determined by comparing the analytical response of an analyte from an extracted sample to the response of a non-extracted standard solution of the same concentration. biotage.com

Matrix Effects: Matrix effects are the alteration of the analytical signal of the analyte due to the presence of co-eluting components from the biological matrix. gimitec.comsciex.com These effects can lead to either suppression or enhancement of the signal, impacting the accuracy and precision of the method. gimitec.com It is crucial to evaluate and minimize matrix effects during method development and validation, especially when using techniques like LC-MS/MS. gimitec.comthermofisher.com

Method Development and Optimization Strategies for Robustness

The development of robust analytical methods is a critical endeavor in the pharmaceutical industry, ensuring consistent and reliable data. americanpharmaceuticalreview.comlabmanager.com A contemporary approach to this is the application of Quality by Design (QbD) principles. americanpharmaceuticalreview.comijnrd.orgseqens.com This systematic methodology moves away from traditional trial-and-error approaches towards a more predictive and controlled process. seqens.com The initial step in QbD-based method development is defining the Analytical Target Profile (ATP), which outlines the goals and performance criteria of the method. americanpharmaceuticalreview.comlabmanager.com

A key component of this strategy is risk assessment, which identifies parameters that could potentially impact the method's performance and robustness. americanpharmaceuticalreview.comseqens.com This is often followed by implementing a Design of Experiments (DoE), a statistical tool that allows for the simultaneous evaluation of multiple variables. americanpharmaceuticalreview.comijnrd.org Through DoE, a "design space" or Method Operable Design Region (MODR) can be established. seqens.comshimadzu.com This multidimensional region defines the experimental conditions within which the method is known to perform reliably, thus ensuring its robustness. seqens.comshimadzu.com

For instance, in developing a High-Performance Liquid Chromatography (HPLC) method, parameters such as the organic mobile phase composition, column temperature, and gradient program can be systematically varied to understand their impact on the separation of the target analyte from matrix components. labmanager.comshimadzu.com Software solutions can aid in this process by automating the creation of experimental designs, managing the analysis schedule, and visualizing the design space. shimadzu.com The goal is to identify optimal conditions that provide consistent resolution and peak shape, even with small, deliberate variations in method parameters, a process known as robustness testing. labmanager.comshimadzu.com This proactive approach to method development not only enhances the reliability of the analytical data but also streamlines the process of method validation and transfer. labmanager.comseqens.com

Sample Preparation Techniques from Biological Research Matrices

The analysis of this compound in biological matrices, such as blood, plasma, urine, and tissue homogenates, necessitates effective sample preparation to remove interfering endogenous substances like proteins, phospholipids, salts, and detergents. bio-rad.comwindows.netscidoc.orgchromatographyonline.com The primary objectives of sample preparation are to isolate the analyte of interest, eliminate matrix effects that can suppress or enhance the analytical signal, and concentrate the analyte to a level suitable for detection. slideshare.netnih.gov The choice of technique depends on the physicochemical properties of this compound, the nature of the biological matrix, and the desired analytical outcome. scidoc.orgslideshare.net

Liquid-Liquid Extraction and Solid-Phase Extraction

Liquid-Liquid Extraction (LLE) is a conventional and versatile technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous solution and an organic solvent. phenomenex.comlabmanager.com By adjusting the pH of the aqueous biological sample, the polarity of this compound can be manipulated to facilitate its partitioning into the organic phase, leaving polar interferences behind in the aqueous layer. scidoc.orgphenomenex.com While effective, LLE can be labor-intensive and require significant volumes of organic solvents. scidoc.orglabmanager.com

Solid-Phase Extraction (SPE) offers a more selective and efficient alternative to LLE. labmanager.comaffinisep.com This technique involves passing the liquid sample through a cartridge containing a solid sorbent. affinisep.com this compound is retained on the sorbent, while unwanted matrix components are washed away. affinisep.com The analyte is then eluted with a small volume of a suitable solvent, resulting in a cleaner and more concentrated extract. affinisep.com A variety of sorbents are available, allowing for the optimization of selectivity based on different interaction mechanisms such as hydrophobic, ionic, or polar interactions. affinisep.com Reversed-phase SPE is a common choice where compounds are retained on the sorbent primarily through hydrophobic interactions. waters.com

Interactive Data Table: Comparison of LLE and SPE

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid |

| Selectivity | Generally lower | Higher, can be tailored by sorbent choice |

| Solvent Usage | High | Low |

| Automation | Difficult | Easily automated for high-throughput |

| Efficiency | Can be less efficient, may form emulsions | High recovery and concentration factors |

Protein Precipitation and Other Matrix Clean-up Procedures

Protein Precipitation (PPT) is a straightforward and rapid method for removing the high concentration of proteins found in biological fluids like plasma and serum. windows.netchromatographyonline.comphenomenex.com This is a crucial step as proteins can interfere with the analysis by precipitating in the analytical column or causing ion suppression in mass spectrometry. windows.netphenomenex.com The most common approach involves the addition of an organic solvent, such as acetonitrile, or an acid, like trichloroacetic acid (TCA), to the sample. windows.netphenomenex.commdpi.com This denatures the proteins, causing them to aggregate and precipitate out of solution. windows.net The precipitated proteins are then separated by centrifugation, leaving the analyte in the supernatant. windows.net

Interactive Data Table: Common Protein Precipitation Agents

| Precipitating Agent | Mechanism | Advantages | Disadvantages |

| Acetonitrile | Lowers dielectric constant, promoting protein aggregation | Simple, effective | Analyte may co-precipitate |

| Trichloroacetic Acid (TCA) | Reduces pH to the protein's isoelectric point | Highly efficient | Denatures proteins, can be harsh |

| Ammonium Sulfate | High salt concentration reduces protein solubility ("salting out") | Mild, can preserve protein function | High salt content may interfere with subsequent analysis |

Academic Perspectives on Proquinolate Analogues and Derivative Research

Structure-Activity Relationship (SAR) Studies in Proquinolate Series

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. dotmatics.comresearchgate.net For the 4-hydroxyquinoline (B1666331) class of compounds, including this compound, SAR studies are critical as even minor structural modifications can drastically alter their effects. google.com

The rational design of new this compound analogues is guided by hypotheses about its mechanism of action. This compound and other 4-hydroxyquinoline coccidiostats are believed to function by arresting the development of sporozoites after they penetrate the gut epithelium. google.comvkm.no It is thought that the 3-carboxylic acid group, in conjunction with the 4-carbonyl function, is a critical site for interaction with molecular targets, potentially DNA gyrase. nih.gov

Research efforts in designing analogues often focus on modifying the substituents on the quinoline (B57606) core. The primary hypothesis is that all 4-hydroxyquinoline coccidiostats act on the same metabolic pathway, a concept supported by cross-resistance studies where resistance to one member of the class confers resistance to all. google.com This shared mechanism suggests that the core scaffold is essential, and modifications to its peripheral groups can modulate potency and other properties. The design process, therefore, involves systematically altering specific parts of the molecule—such as the ester group at the 3-position and the alkoxy groups at the 6- and 7-positions—to probe their influence on activity. google.com This methodical approach allows researchers to build a comprehensive understanding of the structural requirements for interaction at the target site.

The nature and position of functional groups on the 4-hydroxyquinoline-3-carboxylate scaffold have a profound impact on anticoccidial activity. Research has shown the structure to be highly specific. google.com Key findings from SAR studies on this class of compounds highlight the importance of the substituents at the C6 and C7 positions.

For instance, the relative size of the alkoxy groups at these positions is crucial. A study of various derivatives showed that compounds with a large alkoxy group at the 7-position and a small one at the 6-position exhibited relatively low activity. google.com Similarly, increasing the chain length of the alkyl groups at both positions can lead to a loss of activity. google.com The data suggests an optimal size and electronic configuration for substituents on the benzo ring of the quinoline system.

| Compound Variation (Relative to this compound Core) | Observed Impact on Activity | Reference |

|---|---|---|

| Large alkoxy group at C7, small alkoxy group at C6 | Relatively low activity | google.com |

| Increased size of n-alkyl groups at C6 and C7 (e.g., n-hexyloxy, n-pentyloxy) | Relatively very low activity | google.com |

| Branched alkoxy groups (e.g., isobutoxy) at C6 and C7 | Greater activity than n-alkoxy groups (observed in buquinolate) | google.com |

| Modification of the 3-carboxylic acid group | Generally results in a substantial decrease in activity | nih.gov |

Rational Design of Modified Structures Based on Mechanistic Hypotheses

Synthetic Accessibility and Diversification of Analogue Libraries

The synthesis of this compound itself is a multi-step process that begins with the alkylation of catechol, followed by nitration and reaction with diethylmethoxymethylenemalonate. theswissbay.ch The accessibility of diverse starting materials and the robustness of the core quinoline synthesis reactions allow for the creation of extensive analogue libraries for research purposes.

To efficiently explore the SAR of the this compound scaffold, modern synthetic strategies such as parallel synthesis and combinatorial chemistry are employed for the broader quinolone class. chem-soc.sifrontiersin.org These techniques enable the rapid generation of a large number of structurally related compounds. In a typical combinatorial approach, a common chemical core (the quinolone scaffold) is reacted with a diverse set of building blocks. chem-soc.si

For the this compound series, a library could be generated by varying the alcohol used to form the ester at the 3-position and the alkyl halides used to form the ethers at the 6- and 7-positions. Using parallel synthesis, these reactions can be carried out simultaneously in multi-well plates, with each well containing a unique combination of reactants, thus producing a distinct analogue. chem-soc.si While specific documentation of large-scale combinatorial synthesis for this compound is not prominent, the principles are widely applied to the quinolone class for drug discovery and lead optimization. nih.gov Virtual combinatorial libraries of quinolones are also used, where thousands of potential structures are generated in silico and filtered based on computational models before selecting the most promising candidates for actual synthesis. chem-soc.sinih.gov

The synthesis of novel this compound derivatives can be facilitated by advanced organic chemistry techniques. The core reaction for forming the quinoline ring, such as the Gould-Jacobs reaction, involves the condensation of an aniline (B41778) with an ethoxymethylenemalonate derivative, followed by thermal cyclization. researchgate.net Variations on this and other classical methods like the Conrad-Limpach reaction are continually being developed to improve efficiency and yield. mdpi.com

For creating novel derivatives, modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could be applied to a halogenated quinoline intermediate to introduce a wide variety of substituents at different positions on the aromatic ring, a strategy used for other heterocyclic compounds. Furthermore, esterification at the 3-carboxylic acid position can be achieved through numerous methods, allowing for the introduction of a wide array of functional groups to probe this critical region of the molecule. mdpi.com These advanced methods expand the accessible chemical space for this compound analogues, enabling the synthesis of highly tailored molecules for detailed mechanistic and SAR studies. frontiersin.orgmdpi.com

Historical and Philosophical Underpinnings of Proquinolate Research

Evolution of Scientific Thought Influencing Proquinolate Studies

The intellectual journey that led to the development of compounds like this compound reflects broader transformations in medicinal science, moving from serendipitous observation to highly rationalized and targeted research.

The development of this compound and related quinolone coccidiostats is emblematic of a major paradigm shift in veterinary medicine: the move from treatment of acute disease to routine, in-feed prophylaxis. The commercial introduction of sulfaquinoxaline (B1682707) in 1948 as a poultry coccidiostat firmly established this preventative approach, fundamentally altering poultry production by enabling the growth of the modern, intensive broiler industry. researchgate.netnih.gov This represented a change in philosophy from reactive to proactive animal health management.

Another significant shift was the transition from accidental discovery to deliberate molecular modification. The quinolone story began with the serendipitous discovery of the antibacterial nalidixic acid in the early 1960s as a byproduct of antimalarial chloroquine (B1663885) synthesis. rsc.org However, the subsequent evolution of the quinolone class was a highly systematic process. rsc.org Researchers undertook numerous modifications to the core chemical structure to enhance potency and broaden the spectrum of activity. researchgate.netnih.gov This methodical approach to improving on a lead compound illustrates the paradigm shift towards rational drug design, a cornerstone of modern medicinal chemistry. researchdata.edu.au Furthermore, the entire field of drug discovery has been shaped by the ongoing challenge of resistance, forcing a continuous cycle of innovation and the search for new chemical classes or modes of action, a trend that defines the context of all anticoccidial research. researchgate.nettandfonline.comfrontiersin.org

The commercial development of quinolones was built upon a foundation of earlier, less-heralded academic and industrial research. Foundational work by Australian academic researchers in 1949 described the synthesis of 3-carboxyquinolone structures, though their biological activity was not reported at the time. acs.org This early synthetic work predates the more famous discovery of nalidixic acid.

| Milestone | Year | Significance |

| First Anticoccidial Prophylaxis | 1948 | The introduction of sulfaquinoxaline established the paradigm of in-feed preventative medication in poultry. researchgate.netnih.gov |

| Early Quinolone Synthesis | 1949 | Australian academics publish the synthesis of 3-carboxyquinolone structures, laying foundational chemical groundwork. acs.org |

| First Quinolone Antibacterial Patent | 1957 | Imperial Chemical Industries (ICI) files patents on antibacterial quinolones, predating the widely known nalidixic acid discovery. acs.orgacs.org |

| Discovery of Nalidixic Acid | 1962 | The first quinolone antibacterial is discovered, sparking widespread interest in the chemical class. researchgate.netnih.gov |

| Introduction of Decoquinate (B1670147) | 1967 | Decoquinate, a quinolone coccidiostat closely related to this compound, is introduced. nih.gov |

| Elucidation of Coccidiostat MOA | 1975 | Wang and others identify the mechanism of action of quinolone coccidiostats as the inhibition of mitochondrial electron transport. researchgate.netnih.gov |

Paradigmatic Shifts in Medicinal Chemistry and Drug Discovery

Interdisciplinary Contributions to this compound Knowledge

The development of this compound is a clear example of how progress in medicinal chemistry relies on the integration of knowledge and techniques from distinct scientific fields.

The advancement of quinolone coccidiostats is a textbook case of the synergy between key scientific disciplines.

Organic Synthesis: Quinolones are entirely synthetic compounds. impextraco.com Organic chemists have synthesized thousands of analogs, systematically modifying the core quinoline (B57606) structure to explore structure-activity relationships (SAR) and improve desired properties like potency and pharmacokinetics. rroij.comslideshare.net this compound itself is a product of such chemical synthesis. medkoo.com

Biochemistry: While antibacterial quinolones inhibit bacterial DNA gyrase, biochemists discovered that coccidiostatic quinolones like decoquinate and this compound have a different target. Their mode of action is the inhibition of the parasite's mitochondrial respiration by blocking the electron transport chain, likely at a site involving cytochrome b. researchgate.netnih.gov This fundamental biochemical insight explained their selective toxicity against the Eimeria parasite and was critical for their development as targeted therapeutic agents.

Pharmacology: Pharmacological studies defined the precise effect of these compounds on the parasite's life cycle. Research demonstrated that quinolone coccidiostats are 'coccidiostatic', meaning they arrest the development of the parasite, primarily at the sporozoite and early schizont stages. researchgate.netnih.govnih.gov This pharmacological understanding is essential for their proper application, confirming their utility as prophylactic agents mixed in feed to prevent the establishment of infection. nih.govnih.gov

| Discipline | Contribution to this compound Research |

| Organic Chemistry | Synthesizes the core quinolone structure and creates numerous chemical analogs for testing. researchgate.netnih.gov |

| Biochemistry | Identifies the specific molecular target: inhibition of mitochondrial electron transport in the parasite. researchgate.netnih.gov |

| Pharmacology | Determines the effect on the parasite (coccidiostatic) and the specific life cycle stages affected (sporozoites). researchgate.netnih.govnih.gov |

Progress in the this compound field has been significantly accelerated by the transfer of ideas and methods from other areas of research. A prime example is the origin of synthetic anticoccidials in antimalarial research. Sulfaquinoxaline, a pioneering coccidiostat, was first synthesized as part of a program seeking better antimalarial drugs for humans. researchgate.netnih.gov When it proved too toxic for that purpose, it was successfully repurposed for veterinary use against coccidiosis, another protozoan disease. researchgate.netnih.gov

This cross-pollination between human and veterinary medicine, and between different parasitic diseases, provided a powerful template for drug discovery. Similarly, the extensive structure-activity relationship (SAR) studies conducted on antibacterial quinolones provided a valuable knowledge base for chemists working on other applications of the quinolone scaffold. rroij.comslideshare.net The understanding of which substitutions at which positions on the quinoline ring could enhance biological activity was a methodological principle that could be applied across different research programs. slideshare.net Furthermore, the strategy of combining drugs with different mechanisms, such as the quinolone methyl benzoquate and the pyridone clopidol, demonstrates a synergistic approach borrowed from other areas of chemotherapy. researchgate.netnih.gov

Synergy Between Organic Synthesis, Biochemistry, and Pharmacology in Research

Future Directions and Emerging Research Avenues for this compound and Its Class

The future of this compound and other synthetic coccidiostats is largely dictated by the persistent and widespread challenge of drug resistance. researchgate.nettandfonline.com The parasites have proven adept at developing resistance to virtually all classes of anticoccidials, necessitating a continuous search for new control strategies.

One major avenue of future research is the exploration of natural products and botanicals as a source of new anticoccidial agents. nih.gov There is growing interest in plant-derived compounds such as saponins, tannins, and essential oils that may offer novel mechanisms of action. frontiersin.orgew-nutrition.com These botanicals could potentially be used alone or in synergistic combinations with existing synthetic drugs like this compound to enhance efficacy and reduce the development of resistance. researchgate.net

Another key strategy involves the continued use of rational drug design and chemical synthesis to create novel analogs that can circumvent existing resistance mechanisms. researchdata.edu.au By understanding the structure-activity relationships, chemists aim to develop next-generation quinolones or other synthetic compounds with improved potency or a different biochemical target. rroij.comnih.gov Finally, the strategic rotation of different classes of anticoccidials—including chemicals like this compound, ionophores, and vaccines—remains a critical management practice to preserve the efficacy of the limited number of available drugs. elanco.com The development of more sophisticated analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), will also be crucial for monitoring drug use and residues, supporting both regulatory compliance and research efforts. nih.govmdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.